molecular formula C23H24ClN5O3 B12178759 N-[2-({[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide

N-[2-({[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl}amino)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12178759
M. Wt: 453.9 g/mol
InChI Key: VHKJJYLBMQJOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound acts as a potent and selective ligand for the D4 dopamine receptor . By binding to this receptor, it modulates the receptor’s activity, influencing various signaling pathways involved in neurological processes .

Comparison with Similar Compounds

N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide can be compared with other indole derivatives and piperazine-containing compounds:

The uniqueness of N-2-({[4-(3-chlorophenyl)piperazin-1-ylacetyl}amino)ethyl]-1H-indole-2-carboxamide lies in its specific receptor selectivity and potential therapeutic applications in neuropharmacology .

Properties

Molecular Formula

C23H24ClN5O3

Molecular Weight

453.9 g/mol

IUPAC Name

N-[2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24ClN5O3/c24-17-5-3-6-18(15-17)28-10-12-29(13-11-28)23(32)22(31)26-9-8-25-21(30)20-14-16-4-1-2-7-19(16)27-20/h1-7,14-15,27H,8-13H2,(H,25,30)(H,26,31)

InChI Key

VHKJJYLBMQJOSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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